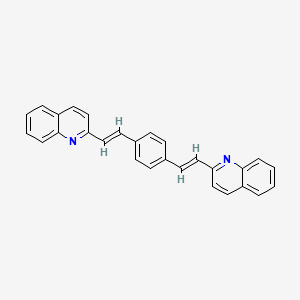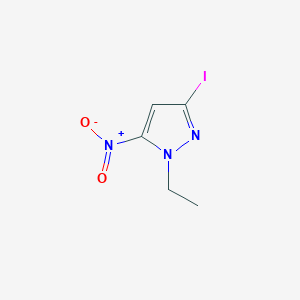![molecular formula C21H21NO3 B11714609 4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B11714609.png)
4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-cyanophenyl acetic acid: This can be achieved through the nitration of phenylacetic acid followed by reduction.
Esterification: The 4-cyanophenyl acetic acid is then esterified with 4-(pentyloxy)benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.
Aldol Condensation: The ester is subjected to aldol condensation with acetaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
化学反応の分析
Types of Reactions
4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the corresponding alcohol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
科学的研究の応用
4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-cyanophenyl (2E)-3-[4-(butyloxy)phenyl]prop-2-enoate
- 4-cyanophenyl (2E)-3-[4-(hexyloxy)phenyl]prop-2-enoate
Uniqueness
4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where these properties are desired.
特性
分子式 |
C21H21NO3 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
(4-cyanophenyl) (E)-3-(4-pentoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H21NO3/c1-2-3-4-15-24-19-10-5-17(6-11-19)9-14-21(23)25-20-12-7-18(16-22)8-13-20/h5-14H,2-4,15H2,1H3/b14-9+ |
InChIキー |
HOKCULKDZLIAMP-NTEUORMPSA-N |
異性体SMILES |
CCCCCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C#N |
正規SMILES |
CCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5S)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11714528.png)
![(2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714541.png)



![2-Methyl-5-[(E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-1,3-oxazole-4-carbonitrile](/img/structure/B11714558.png)
![3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one](/img/structure/B11714560.png)

![2-[(1R,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol](/img/structure/B11714565.png)

![2-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11714572.png)
![(E)-N-{1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714573.png)

![2-cyano-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide](/img/structure/B11714601.png)
